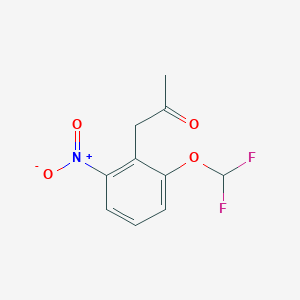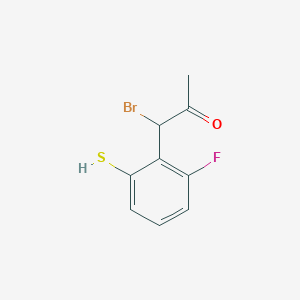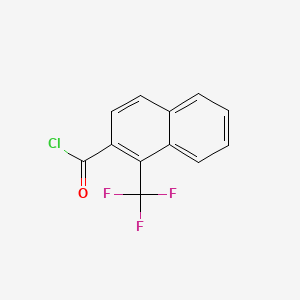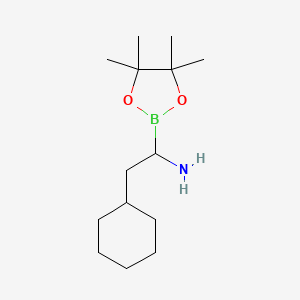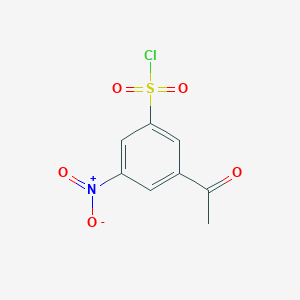
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO5S and a molecular weight of 263.65 g/mol . This compound is characterized by the presence of acetyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of acetylbenzene followed by sulfonylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the nitro and sulfonyl chloride groups can direct incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonylation: Chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) are used for sulfonylation reactions.
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonate Ester Derivatives: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Aplicaciones Científicas De Investigación
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the acetyl group.
4-Acetyl-3-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.
2-Acetyl-5-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.
Uniqueness
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and nitro groups on the benzene ring, along with the sulfonyl chloride group, allows for versatile chemical transformations and applications in various fields of research .
Propiedades
Fórmula molecular |
C8H6ClNO5S |
|---|---|
Peso molecular |
263.66 g/mol |
Nombre IUPAC |
3-acetyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO5S/c1-5(11)6-2-7(10(12)13)4-8(3-6)16(9,14)15/h2-4H,1H3 |
Clave InChI |
ODTZXMMLMBDWQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


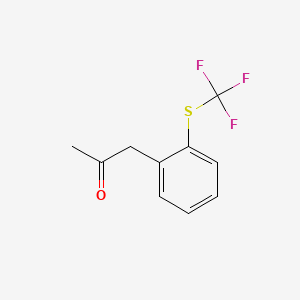
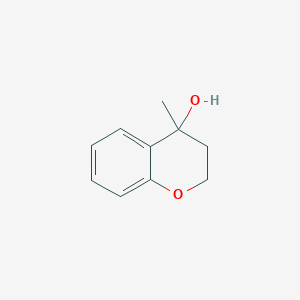
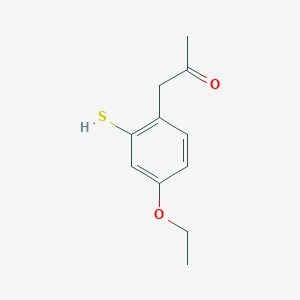
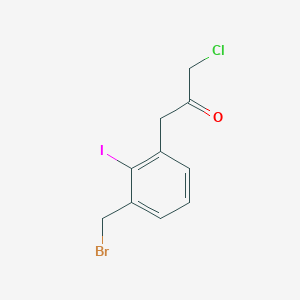
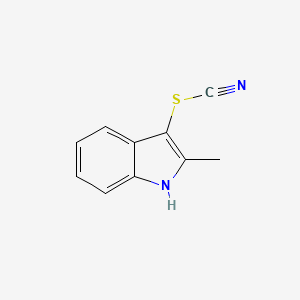
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
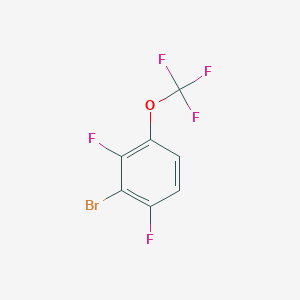
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
